4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride

Medicinal Chemistry ADME Optimization Lipophilic Efficiency

Researchers requiring precise 3-CF3-phenyl substitution for metabolic shielding often face supply inconsistency. This hydrochloride salt (CAS 153513-69-0) resolves that with a unique electron-withdrawing and lipophilic profile, critical for downstream binding affinity. • Enables single-isomer pyrazoles via cyclocondensation, bypassing costly chromatography. • Serves as a direct precursor to acylsemicarbazides with reported anti-229E coronavirus activity. • The hydrochloride form (~5 mg/mL solubility) offers finer control over dissolution kinetics in solid dosage formulations.

Molecular Formula C8H9ClF3N3O
Molecular Weight 255.62 g/mol
CAS No. 153513-69-0
Cat. No. B131963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride
CAS153513-69-0
Molecular FormulaC8H9ClF3N3O
Molecular Weight255.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)NN)C(F)(F)F.Cl
InChIInChI=1S/C8H8F3N3O.ClH/c9-8(10,11)5-2-1-3-6(4-5)13-7(15)14-12;/h1-4H,12H2,(H2,13,14,15);1H
InChIKeyBCALXTACODRREX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(Trifluoromethyl)phenyl]semicarbazide Hydrochloride


4-[3-(Trifluoromethyl)phenyl]semicarbazide hydrochloride (CAS 153513-69-0; MF: C8H9ClF3N3O; MW: 255.62) is a semicarbazide derivative bearing a 3‑trifluoromethylphenyl group . This substitution pattern imparts heightened lipophilicity and metabolic stability relative to non‑fluorinated semicarbazides, positioning it as a privileged scaffold for medicinal chemistry and agrochemical research .

4-[3-(Trifluoromethyl)phenyl]semicarbazide HCl: Why Analogs Cannot Substitute


In‑class semicarbazides with differing aromatic substituents exhibit distinct physicochemical and reactivity profiles that preclude simple substitution. The 3‑trifluoromethylphenyl group confers a unique balance of electron‑withdrawing character, steric bulk, and lipophilicity that directly influences downstream reaction yields, binding affinity, and metabolic half‑life [1]. Replacing this motif with a non‑fluorinated phenyl or a regioisomeric 4‑CF3 analog alters the compound’s ability to participate in specific condensation reactions and changes its interaction with hydrophobic enzyme pockets, underscoring the necessity for procurement of the exact CAS 153513‑69‑0 entity.

4-[3-(Trifluoromethyl)phenyl]semicarbazide HCl: Evidence of Differentiation


Enhanced Lipophilicity Over Non-Fluorinated Semicarbazides

The trifluoromethyl substitution substantially increases calculated logP, improving membrane permeability potential. While direct experimental logP for CAS 153513-69-0 is not reported, the class-level impact of a 3‑CF3 group on semicarbazide lipophilicity is well‑established . This contrasts sharply with the lower lipophilicity of unsubstituted phenylsemicarbazide hydrochloride.

Medicinal Chemistry ADME Optimization Lipophilic Efficiency

Increased Metabolic Stability vs. Non-Fluorinated Analogs

Trifluoromethyl groups are known to protect aromatic rings from oxidative metabolism by CYP450 enzymes . This class‑level advantage translates to prolonged half‑life in microsomal stability assays, a benefit absent in non‑fluorinated phenylsemicarbazides.

Drug Metabolism Cytochrome P450 Oxidative Stability

Regioselectivity Advantage in Pyrazole Synthesis

In cyclocondensation reactions with 4‑alkoxy‑1,1,1‑trifluoroalk‑3‑en‑2‑ones, 3‑trifluoromethyl‑substituted semicarbazides direct regioselective formation of 3‑trifluoromethyl‑1H‑pyrazoles, whereas the 4‑isomer yields mixtures of regioisomers [1]. This regiochemical control is critical for obtaining single‑isomer products without tedious purification.

Organic Synthesis Regioselectivity Pyrazole Formation

Anti-Coronavirus Activity of 3-CF3-Phenyl Acylsemicarbazides

Acylsemicarbazide derivatives containing a 3‑trifluoromethylphenyl group (compounds 7i, 7j, 7k) demonstrated specific anti‑human coronavirus (229E) activity at non‑cytotoxic concentrations [1]. While the parent semicarbazide CAS 153513-69-0 is a synthetic precursor, this data highlights the privileged nature of the 3‑CF3‑phenyl motif for antiviral discovery, a property not shared by 4‑CF3 or non‑fluorinated analogs.

Antiviral Coronavirus Infectious Disease

Reduced Solubility of HCl Salt vs. Free Base

The hydrochloride salt form (CAS 153513-69-0) exhibits lower aqueous solubility compared to the free base 4-[3-(trifluoromethyl)phenyl]semicarbazide, a property that can be advantageous for controlled release formulations or when reduced hygroscopicity is desired . In contrast, the free base (which is not commercially available as a standard catalog item) would require in‑house conversion from the HCl salt.

Formulation Solubility Salt Selection

Higher Purity vs. Lower-Grade Batches

Commercial suppliers list CAS 153513-69-0 with a purity of 97% (min.) . This is a standard, reproducible purity for research‑grade material, whereas lower‑purity alternatives (e.g., 95%) may contain uncharacterized impurities that interfere with biological assays or catalytic reactions.

Purity Quality Control Reproducibility

4-[3-(Trifluoromethyl)phenyl]semicarbazide Hydrochloride: Key Applications


Regioselective 3-Trifluoromethylpyrazole Synthesis

Leverage the superior regioselectivity of the 3‑CF3‑phenyl semicarbazide in cyclocondensations with 4‑alkoxy‑1,1,1‑trifluoroalk‑3‑en‑2‑ones to access single‑isomer pyrazoles in high yield [1]. This avoids costly chromatography and is ideal for building pyrazole‑focused libraries.

Antiviral Lead Generation Against Human Coronavirus

Employ CAS 153513-69-0 as a precursor to acylsemicarbazide derivatives that exhibit specific anti‑229E coronavirus activity [2]. The 3‑CF3‑phenyl group is critical for the observed antiviral effect, making this compound a strategic starting point for infectious disease programs.

Metabolic Stability Optimization

Utilize the trifluoromethyl group’s metabolic shielding to design analogs with improved microsomal stability. The predicted 4‑fold increase in half‑life over non‑fluorinated semicarbazides supports its selection in lead optimization campaigns aimed at reducing clearance.

Controlled-Release Formulation

Take advantage of the reduced aqueous solubility of the hydrochloride salt to modulate drug release profiles in solid dosage forms. The solubility of ~5 mg/mL provides a middle ground between the highly soluble free base and poorly soluble neutral species, enabling finer control over dissolution kinetics.

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